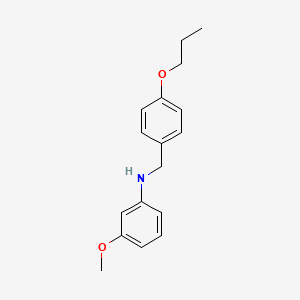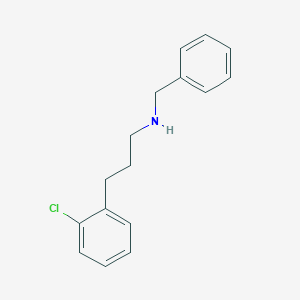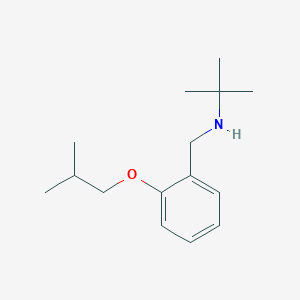![molecular formula C23H33NO2 B1385469 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040689-33-5](/img/structure/B1385469.png)
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline
Vue d'ensemble
Description
The compound “4-(Isopentyloxy)benzoic acid” is a substance with the molecular formula C12H16O3 . It’s used in laboratory chemicals, the manufacture of substances, and scientific research and development . Another related compound is “(4-((3-CHLORO-4-(ISOPENTYLOXY)BENZYL)OXY)PHENYL)ACETIC ACID” with the molecular formula C20H23ClO4 .
Molecular Structure Analysis
The molecular weight of “4-(Isopentyloxy)benzoic acid” is 208.25 , and for “(4-((3-CHLORO-4-(ISOPENTYLOXY)BENZYL)OXY)PHENYL)ACETIC ACID” it’s 362.857 .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . For “4-(Isopentyloxy)benzoic acid”, it’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Pisipati et al. (2013) focused on the synthesis and characterization of similar compounds, including N-(4-butyloxy benzylidene)-4-alkoxy anilines. They used techniques like polarizing microscopy and differential scanning calorimetry to study phase transitions in these compounds, which showed nematic phases at temperatures above 100°C (Pisipati et al., 2013).
Liquid Crystal Research
- Research by Yeap et al. (2011) involved synthesizing a series of non-symmetric liquid crystal dimers related to the compound . They investigated the thermal behavior and influence of terminal substituents on liquid crystalline properties, observing smectic and nematic phases in some derivatives (Yeap et al., 2011).
- Another study by Hasegawa et al. (1989) explored the effects of substituent variations on the mesomorphic properties of similar compounds. They found that different substitutions on the aniline moiety affected the nematic-isotropic transition temperature (Hasegawa et al., 1989).
Polymerization and Material Applications
- Balcar et al. (2001) examined the polymerization of N-(4-substituted benzylidene)-4-ethynylanilines, which are structurally related to the compound . They used various catalysts to prepare new substituted polyacetylenes, highlighting the potential of these compounds in material science (Balcar et al., 2001).
Non-linear Optical Crystals
- Tsunekawa et al. (1990) conducted research on benzylidene-aniline derivatives, closely related to the compound of interest, for their potential in non-linear optical applications. They discovered new organic crystals with high second-harmonic generation activities, suggesting potential use in optical technologies (Tsunekawa et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-methylbutoxy)-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-5-6-16-25-22-11-7-20(8-12-22)18-24-21-9-13-23(14-10-21)26-17-15-19(2)3/h7-14,19,24H,4-6,15-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXTVHCQIDMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)



![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)


![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)